![molecular formula C15H12N2O2 B3008243 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid CAS No. 1020968-56-2](/img/structure/B3008243.png)

1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

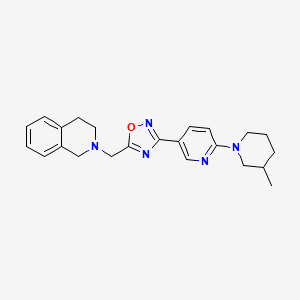

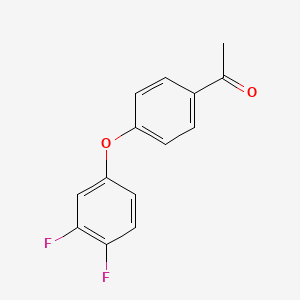

The molecular structure of “1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid” can be represented by the InChI code: 1S/C15H12N2O2/c18-15(19)14-9-12-3-1-2-4-13(12)17(14)10-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19) . This indicates that the compound contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.27 . It is a powder at room temperature . The compound is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic Acid Applications

1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are of significant interest in scientific research due to their therapeutic potential. Below is a detailed analysis of the various scientific research applications of this compound, each discussed in its dedicated section.

Antiviral Activity: Indole derivatives have been reported to exhibit antiviral properties. Compounds similar to 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various scaffolds that can be screened for antiviral pharmacological activities.

Anti-inflammatory Activity: The indole nucleus is a common feature in many anti-inflammatory agents. The ability of indole derivatives to modulate inflammatory pathways makes them valuable in the development of new anti-inflammatory drugs. Research has indicated that modifications to the indole structure can enhance its anti-inflammatory potential .

Anticancer Activity: Indole derivatives are also explored for their anticancer activities. The indole core can interact with multiple receptors, which is beneficial in designing compounds that can target specific pathways involved in cancer progression. The compound could be a lead structure for developing novel anticancer agents .

Antimicrobial Activity: The antimicrobial activity of indole derivatives includes action against a broad spectrum of microorganisms. This makes them candidates for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance. The indole moiety can be modified to increase its efficacy against specific bacteria or fungi .

Antitubercular Activity: Indole derivatives have shown promise in the treatment of tuberculosis. Compounds with an indole base structure have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests potential applications of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid in antitubercular drug development .

Antidiabetic Activity: Research into indole derivatives has also extended into antidiabetic drug discovery. The indole nucleus can be part of compounds that modulate blood sugar levels, providing a basis for the development of new antidiabetic medications .

Antimalarial Activity: Indole derivatives have been used in the synthesis of compounds with antimalarial properties. The structural diversity of indole allows for the creation of molecules that can interfere with the life cycle of malaria-causing parasites .

Anticholinesterase Activity: Indole-based compounds have been studied for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, these compounds can potentially improve cognitive function in affected individuals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .

Result of Action

Indole derivatives are known to exhibit various biological activities, which suggest that they can induce significant molecular and cellular effects .

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)14-9-12-3-1-2-4-13(12)17(14)10-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJTYOSXCYDMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)